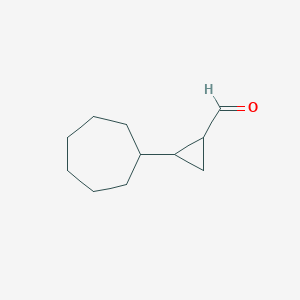
octahydro-1H-indole-1-carboximidamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-indole-1-carboximidamide hydrobromide is a versatile chemical compound with the molecular formula C9H18BrN3 and a molecular weight of 248.16 g/mol . This compound is known for its unique blend of properties, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-indole-1-carboximidamide hydrobromide typically involves the reaction of indole derivatives with specific reagents under controlled conditions. One common method involves the use of palladium-catalyzed Larock indole synthesis, which is known for producing highly functionalized indole units . Another method utilizes a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in powder form with a purity of at least 95% .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-indole-1-carboximidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as titanium(III) chloride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Titanium(III) chloride is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically involve reagents such as halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Octahydro-1H-indole-1-carboximidamide hydrobromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of octahydro-1H-indole-1-carboximidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various receptors and enzymes in biological systems . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Indole derivatives: Various indole derivatives possess diverse biological activities and are used in different scientific and industrial applications.
Uniqueness
Octahydro-1H-indole-1-carboximidamide hydrobromide is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its versatility and high purity make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C9H18BrN3 |
|---|---|
Molecular Weight |
248.16 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroindole-1-carboximidamide;hydrobromide |
InChI |
InChI=1S/C9H17N3.BrH/c10-9(11)12-6-5-7-3-1-2-4-8(7)12;/h7-8H,1-6H2,(H3,10,11);1H |
InChI Key |
NCFUQWZYOTZJMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=N)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13230288.png)
![tert-Butyl 1-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13230306.png)
![1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-YL]propan-1-OL](/img/structure/B13230307.png)

![8-(3-Chlorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13230314.png)


![1-[4-(Chloromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B13230335.png)
